

Safety and handling precautions for 1,3-Dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-amine

Cat. No.: B1301007

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **1,3-Dimethoxypropan-2-amine** for Research and Development

Section 1: Introduction and Scope

1,3-Dimethoxypropan-2-amine (CAS: 78531-29-0), also known as 2-amino-1,3-dimethoxypropane, is a primary amine functionalized with two methoxy groups.^{[1][2]} Its unique structure makes it a valuable building block and intermediate in organic synthesis, with potential applications in the development of novel pharmaceutical compounds and materials science.^[1]

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the critical safety information and handling protocols for **1,3-Dimethoxypropan-2-amine**. The primary objective is to establish a framework for risk mitigation by explaining the causality behind each safety recommendation, ensuring that all procedures are self-validating and grounded in the compound's specific chemical properties. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring the integrity of experimental work.

Section 2: Hazard Identification and Risk Assessment

The cornerstone of safe handling is a thorough understanding of the inherent hazards. **1,3-Dimethoxypropan-2-amine** is classified under the Globally Harmonized System (GHS) as both a flammable liquid and a corrosive substance capable of causing severe skin burns and eye damage.^[3] This dual-hazard profile necessitates stringent control measures.

GHS Classification

The classification provided to the European Chemicals Agency (ECHA) dictates the fundamental safety precautions required.^[3]

Hazard Class	Category	Hazard Statement	Pictogram
Flammable Liquids	Category 3	H226: Flammable liquid and vapor	
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage	corrosive

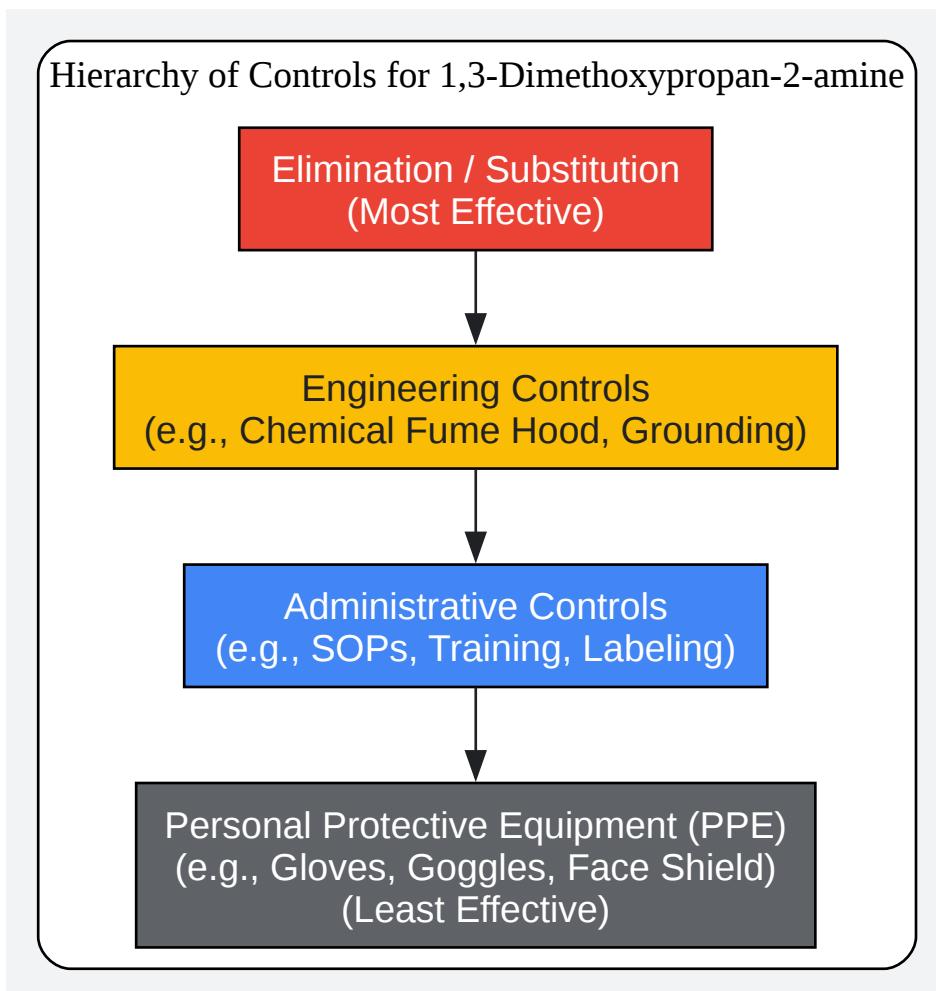
Source: ECHA C&L Inventory^[3]

Causality of Hazards

- Corrosivity (Skin Corrosion 1B): As a primary amine, the compound is basic and can rapidly hydrolyze tissues upon contact, leading to severe chemical burns.^[4] This classification indicates that it can cause irreversible skin damage after an exposure of up to one hour. The potential for severe, permanent eye damage is extremely high. This is the primary driver for the mandatory use of robust personal protective equipment (PPE).
- Flammability (Flammable Liquid 3): This classification implies a flash point between 23°C and 60°C. Vapors can form an ignitable mixture with air at temperatures commonly found in a laboratory setting. Consequently, all potential ignition sources—such as sparks from electrical equipment, static discharge, and open flames—must be rigorously excluded from the handling area.^{[5][6]}

Section 3: Chemical and Physical Properties

Understanding the physical properties of a compound is critical for designing safe experiments and anticipating its behavior under various conditions.


Property	Value	Source
Molecular Formula	C ₅ H ₁₃ NO ₂	[1] [3] [7]
Molecular Weight	119.16 g/mol	[1] [3] [8]
CAS Number	78531-29-0	[2] [3] [8]
Appearance	Colorless liquid	[1] [2]
Boiling Point	~160.8 °C @ 760 mmHg	[1] [2]
Density	~0.932 g/cm ³	[1]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by administrative controls and, as the final line of defense, rigorous use of PPE.

Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions to minimize hazards at their source.

[Click to download full resolution via product page](#)

Caption: Hierarchy of safety controls, prioritizing engineering solutions.

Engineering Controls

- Chemical Fume Hood: All handling of **1,3-Dimethoxypropan-2-amine** must be conducted inside a certified chemical fume hood.^[5] This is non-negotiable and serves two purposes: it protects the user from inhaling corrosive vapors and it contains flammable vapors, preventing them from reaching potential ignition sources in the lab.
- Ventilation: The fume hood must have adequate airflow (typically 80-120 feet per minute face velocity) to ensure vapors are captured effectively.
- Grounding and Bonding: Due to its flammability, all metal containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can

serve as an ignition source.[5][6]

- Eyewash Stations and Safety Showers: These must be located in immediate proximity to the handling area.[9][10] Their accessibility is critical for emergency first aid in the event of skin or eye contact.

Personal Protective Equipment (PPE)

PPE must be selected based on the dual corrosive and flammable hazards.

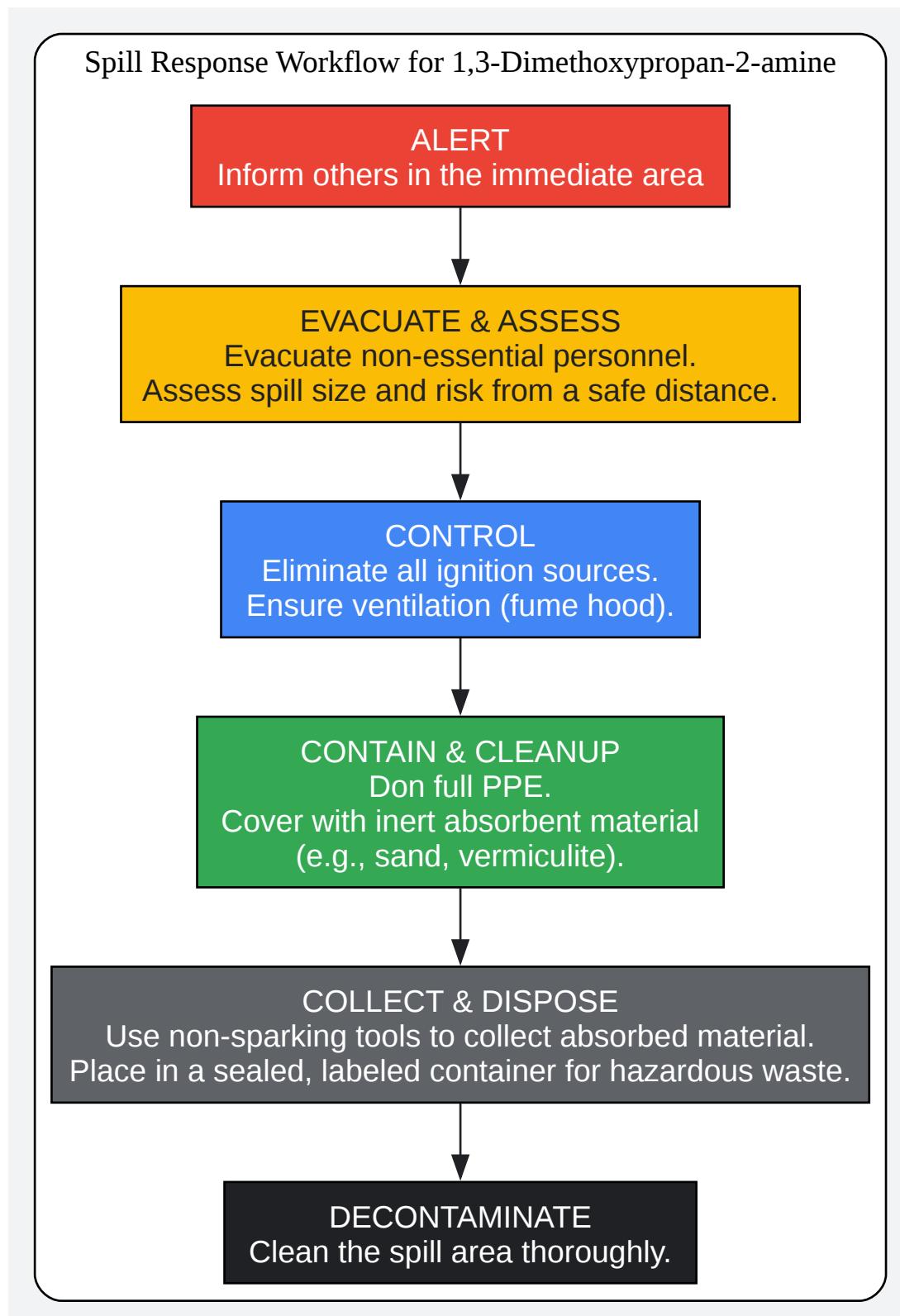
- Eye and Face Protection: Chemical splash goggles are mandatory.[9] Due to the severe corrosivity (H314), a full-face shield worn over the safety goggles is required whenever there is a risk of splashing, such as during transfers of quantities greater than a few milliliters.[5]
- Skin and Body Protection:
 - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[6] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[6]
 - Lab Coat: A flame-resistant lab coat is required.[6] Standard cotton lab coats are not sufficient if there is a significant fire risk.
 - Clothing: Full-length pants and closed-toe shoes are mandatory.[11] No skin should be exposed below the waist.
- Respiratory Protection: When used within a properly functioning chemical fume hood, respiratory protection is typically not required. If a situation arises where the compound must be handled outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines must be used.[9]

Section 5: Safe Handling and Storage Protocols

Step-by-Step Handling Protocol

- Preparation: Before handling, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Ensure all required PPE is donned correctly.

- Work Area Setup: Conduct all work in a chemical fume hood.[5] Remove all unnecessary items and potential ignition sources from the hood.[6]
- Dispensing:
 - For transfers between containers, ensure both containers are grounded and bonded.[6]
 - Use only non-sparking tools for opening and closing containers.[5][6]
 - Dispense the liquid slowly and carefully to minimize splashing and vapor generation.
- Post-Handling: Tightly close the container immediately after use.[6] Decontaminate any surfaces that may have been exposed. Remove gloves using a technique that avoids skin contact and dispose of them in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water.[6]


Storage Requirements

- Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6] The storage area should be separate from incompatible materials.
- Container: Keep the compound in its original, tightly sealed container.[6] Storage under an inert gas like argon or nitrogen is recommended to protect it from moisture and air.[1]
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9] Reactions with these materials can be highly exothermic and hazardous.

Section 6: Emergency Procedures and First Aid

Rapid and correct response to an emergency is critical to minimizing harm.

Accidental Release Measures (Spills)

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for responding to a chemical spill.

- Immediate Actions: Alert personnel in the area. Eliminate all ignition sources immediately.[5][6]
- Containment: Wearing full PPE, contain the spill by diking with an inert, non-combustible absorbent material like sand or vermiculite.[9] Do not use combustible materials like paper towels.
- Cleanup: Once absorbed, use non-sparking tools to carefully collect the material into a suitable, sealable container for hazardous waste disposal.[5][6]
- Decontamination: Clean the spill area thoroughly. Do not allow the spill to enter drains or sewers.[6]

First Aid

- Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][12]
- Skin Contact: Immediately remove all contaminated clothing.[5][12] Flush the affected skin with large amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
- Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[5][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting.[5][12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Fire Fighting Measures

- Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6] Water may be ineffective but can be used as a spray to cool fire-exposed containers.[13]
- Specific Hazards: Vapors are flammable and may travel a considerable distance to an ignition source and flash back.[14] Combustion will produce toxic oxides of carbon and nitrogen.

- Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][15]

Section 7: Toxicological Profile

The primary toxicological concern for **1,3-Dimethoxypropan-2-amine** is its severe corrosive effect on skin, eyes, and mucous membranes.[3] Systemic toxicity data for this specific compound is not widely available. However, based on the general properties of aliphatic amines, severe irritation of the respiratory tract upon inhalation is expected.[4] The lack of comprehensive toxicological data underscores the importance of preventing all routes of exposure through the stringent engineering controls and PPE outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,3-Dimethoxypropan-2-amine | 78531-29-0 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. 1,3-Dimethoxypropan-2-amine | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PubChemLite - 1,3-dimethoxypropan-2-amine (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. calpaclab.com [calpaclab.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]

- 13. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Safety and handling precautions for 1,3-Dimethoxypropan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301007#safety-and-handling-precautions-for-1-3-dimethoxypropan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com